molecular formula C20H23ClN4O2 B5327267 2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide

Numéro de catalogue B5327267
Poids moléculaire: 386.9 g/mol
Clé InChI: LWYKQNCEJFEXMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling and is involved in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

Mécanisme D'action

2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream pathways involved in B-cell proliferation and survival. This leads to the induction of apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in B-cell malignancy cells, leading to the induction of apoptosis. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that promote B-cell proliferation and survival. This compound has also been shown to modulate the immune microenvironment in B-cell malignancies, leading to enhanced anti-tumor immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound has been shown to be effective in preclinical models of B-cell malignancies and has the potential to be used in combination with other therapeutic agents. However, this compound has some limitations, including potential off-target effects and the need for further optimization of dosing and treatment schedules.

Orientations Futures

There are several future directions for the development of 2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other therapeutic agents.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with this compound.
4. Investigation of the potential use of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.
5. Further optimization of the dosing and treatment schedules of this compound to maximize its therapeutic potential.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully understand the potential of this compound as a therapeutic agent for the treatment of B-cell malignancies.

Méthodes De Synthèse

The synthesis of 2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide involves a series of chemical reactions that result in the formation of the final compound. The synthesis method has been described in detail in the literature, and various modifications have been made to improve the yield and purity of the final product.

Applications De Recherche Scientifique

2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cell malignancy cell lines. In vivo studies have demonstrated that this compound inhibits tumor growth in xenograft models of B-cell malignancies.

Propriétés

IUPAC Name

2-[[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-7-5-15(6-8-16)13-24-9-11-25(12-10-24)14-19(26)23-18-4-2-1-3-17(18)20(22)27/h1-8H,9-14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYKQNCEJFEXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.